molecular formula C17H18N2O4S2 B2528677 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide CAS No. 896336-94-0

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide

Cat. No. B2528677
CAS RN: 896336-94-0
M. Wt: 378.46
InChI Key: RREYTNUGDDAIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted benzamides and benzene-sulfonamides has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. One study describes the synthesis of 18 N-substituted imidazolylbenzamides, which showed comparable potency to sematilide, a known class III agent, in the in vitro Purkinje fiber assay. This indicates that the 1H-imidazol-1-yl moiety can effectively replace the methylsulfonylamino group in this class of compounds .

Molecular Structure Analysis

In another study, the molecular structure of a related compound, N-(4-dimethylamino-5-methyl-2-oxo-5-phenyl-5H-1,2λ^6,3-oxathiazol-2-ylidene)benzamide, was determined using X-ray crystallography. This compound was obtained through novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines, which also led to the competitive formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles. The study highlights the complex reaction pathways that can occur with N-sulfonylamines, leading to diverse molecular structures .

Chemical Reactions Analysis

The reactivity of N-sulfonylamines has been further investigated, revealing that their reactions with 3-dimethylamino-2H-azirines can lead to various products depending on the reaction conditions and the nature of the reactants. For instance, the use of N-carbonylsulfonylamines tends to result in 1,2,3-oxathiazoles, which can isomerize to thiadiazoles upon treatment with silica gel. This study provides insight into the chemical behavior of N-sulfonylamines and the factors influencing the outcome of their reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzamides are closely related to their biological activity. For example, the antiproliferative activity of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones against various human cancer cell lines was evaluated. The study found that the presence of a nitro group on the thiazolidinone moiety and the substitution pattern on the aryl ring significantly affect the compounds' antiproliferative properties. This suggests that the physical and chemical properties of these compounds, such as electronic and steric effects, play a crucial role in their biological activity .

Scientific Research Applications

Cardiac Electrophysiological Activity

Compounds related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide have been synthesized and assessed for their cardiac electrophysiological activity. These compounds showed potency comparable to that of known class III agents in in vitro Purkinje fiber assays, indicating their potential as selective class III electrophysiological agents. Such compounds could have implications in treating arrhythmias (Morgan et al., 1990).

Anticonvulsant Properties

The chemical oxidation of an anticonvulsant related to the compound has been studied, showing several oxidation sites without cleavage of the isoxazole ring. This study contributes to understanding the compound's metabolic pathways and its stability as an anticonvulsant agent (Adolphe-Pierre et al., 1998).

Antiproliferative Activity

A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the compound of interest, were investigated for their antiproliferative activity against various cancer cell lines. These studies identified compounds with significant inhibitory effects on cell growth and proapoptotic effects, highlighting their potential as novel apoptosis inducers in cancer therapy (Corbo et al., 2016).

Synthesis of Heterocycles

Research on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles provides insights into novel synthetic routes. These methodologies enable the creation of diverse pharmaceutical agents and could facilitate the development of new drugs with improved pharmacological profiles (Darweesh et al., 2016).

Metabolic Stability Improvement

Studies focused on structure-activity relationships and metabolic stability highlight efforts to improve the metabolic stability of compounds like N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide. By examining various heterocyclic analogs, researchers aim to find more stable compounds while maintaining or enhancing their pharmacological potency (Stec et al., 2011).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-17(2)8-12-14(13(20)9-17)24-16(18-12)19-15(21)10-4-6-11(7-5-10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREYTNUGDDAIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.